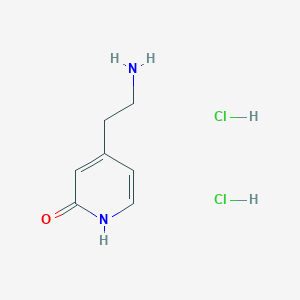
3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol
Übersicht
Beschreibung
3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is a fluorinated surfactant. It has a molecular weight of 274.14 . The IUPAC name for this compound is 3-(2,2,3,3,4,4,4-heptafluorobutoxy)-1,2-propanediol .
Molecular Structure Analysis
The InChI code for 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is1S/C7H9F7O3/c8-5(9,3-17-2-4(16)1-15)6(10,11)7(12,13)14/h4,15-16H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Microbial Production of Diols as Platform Chemicals Diols, including compounds like 1,2-propanediol, serve as vital green chemicals and fuels, often produced biotechnologically through microbial bioconversion of renewable materials. These substances are significant in the scientific and industrial realms due to their versatility and sustainability (Zeng & Sabra, 2011).
Conformational Studies and Complex Formation Conformational studies using Density Functional Theory (DFT) methods shed light on diols' structure and behavior, particularly in interaction with water. These studies help in understanding the properties and potential applications of diols in various fields, including pharmaceuticals and material science (Klein, 2002).
Downstream Processing in Microbial Production The separation and purification of diols like 1,3-propanediol and 2,3-butanediol from fermentation broths are crucial, comprising a significant part of the total production cost. Reviews on current methods and perspectives for improved downstream processing offer insights into making the production of these diols more cost-effective and efficient (Xiu & Zeng, 2008).
Applications in Lubricants and Enhancers Studies on diol-centered polyols like 1,3-propane diol for gear lubricants highlight their potential as biodegradable and high-performance lubricants. The versatility of diols is also evident in their use as percutaneous absorption enhancers in dermatological applications, showcasing their role in improving drug delivery systems (Nagendramma & Kaul, 2008; Faergemann et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
3-(2,2,3,3,4,4,4-heptafluorobutoxy)propane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F7O3/c8-5(9,3-17-2-4(16)1-15)6(10,11)7(12,13)14/h4,15-16H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBSVWCXUUDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(C(C(F)(F)F)(F)F)(F)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10895368 | |
| Record name | 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol | |
CAS RN |
25385-72-2 | |
| Record name | 3-(2,2,3,3,4,4,4-Heptafluorobutoxy)propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H,1H-Heptafluorobutoxy)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 3-(8-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2575463.png)






![Methyl 4-((2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)carbamoyl)benzoate](/img/structure/B2575478.png)
![N-(2-(dimethylamino)ethyl)-2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2575479.png)


![3-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2575483.png)